Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.90 | Singlet | Methyl ester (-OCH₃) |
| 6.95–7.85 | Multiplet | Thiophene protons (H-3, H-4, H-5) |
| 7.40–8.10 | Multiplet | Benzene ring protons (H-2, H-3, H-5, H-6) |
| 5.10 | Quintet | Methine proton (-CH(CH₃)-) |
| 1.50 | Doublet | Methyl groups (-CH₃) |
| 8.20 | Broad singlet | Amide proton (-NH-) |
¹³C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 167.5 | Ester carbonyl (C=O) |
| 165.8 | Amide carbonyl (C=O) |
| 140.2 | Thiophene C-2 |
| 125–135 | Aromatic carbons (benzene and thiophene) |
| 52.1 | Methyl ester (-OCH₃) |
| 45.6 | Methine carbon (-CH(CH₃)-) |
| 22.3 | Methyl carbons (-CH₃) |
These assignments correlate with methyl 2-[1-(thiophen-2-yl)cyclopentaneamido]benzoate, where thiophene protons resonate at δ 6.8–7.5 ppm.
Infrared (IR) Spectroscopy of Functional Groups
Key IR absorptions (KBr, cm⁻¹):
- 1725 : Ester C=O stretch.
- 1680 : Amide C=O stretch.
- 3300 : N-H stretch (amide).
- 1600, 1500 : Aromatic C=C (benzene and thiophene).
- 1250 : C-O ester asymmetric stretch.
- 700 : C-S thiophene ring vibration.
The absence of a free -NH₂ peak (~3400 cm⁻¹) confirms secondary amide formation.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, 70 eV):
- m/z 287 : Molecular ion [M]⁺ (calc. for C₁₆H₁₇NO₃S: 287.09).
- m/z 272 : [M-CH₃]⁺ (loss of methyl group).
- m/z 228 : [M-COOCH₃]⁺ (ester cleavage).
- m/z 165 : Thiophene-propan-2-yl-carbamoyl fragment.
- m/z 121 : Benzoate ion [C₇H₅O₂]⁺.
Fragmentation parallels methyl 4-(prop-2-yn-1-yl)benzoate, which exhibits similar ester-derived ions.
Properties
IUPAC Name |
methyl 4-(1-thiophen-2-ylpropan-2-ylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(10-14-4-3-9-21-14)17-15(18)12-5-7-13(8-6-12)16(19)20-2/h3-9,11H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHINNITPGJWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of thiophen-2-ylpropan-2-amine with an appropriate isocyanate to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then reacted with methyl 4-hydroxybenzoate under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophen-2-ylpropan-2-amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-psychotic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or block specific ion channels, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate
This compound, synthesized via Na₂S₂O₅-mediated cyclization of 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate in DMF , shares the methyl benzoate backbone but replaces the thiophene-propan-2-ylcarbamoyl group with a benzimidazole ring. Key differences include:
- Electronic Properties : The benzimidazole moiety introduces a planar, conjugated aromatic system with two nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities compared to the thiophene-carbamoyl group.
- Biological Relevance: Benzimidazoles are known for antimicrobial and anticancer activities, whereas thiophene derivatives often exhibit optoelectronic utility or metabolic stability in drug design.
Other Carbamoyl-Benzoate Derivatives
- Thiophene vs. Phenyl Substitutents : Thiophene’s lower electronegativity and larger atomic radius compared to benzene may reduce steric hindrance while altering dipole moments, affecting crystal packing (as inferred from SHELX refinement contexts ).
- Ester vs. Amide Linkages: The methyl ester in both compounds enhances hydrolytic stability over free carboxylic acids, but carbamoyl groups introduce hydrogen-bond donors/acceptors absent in simple esters.
Research Findings and Structural Insights
- Crystallographic Refinement: SHELX software (notably SHELXL) is widely used for refining such compounds, ensuring precise bond-length and angle determinations . For example, the thiophene ring’s C–S bond length (~1.70 Å) and benzoate ester geometry (C–O ~1.34 Å) would be validated via SHELXL’s robust algorithms.
- Thermodynamic Stability : Thiophene derivatives often exhibit higher thermal stability than furan analogs due to sulfur’s polarizability, though experimental data for this specific compound are lacking in the evidence.
Biological Activity
Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and implications for medicinal chemistry.
Compound Overview
This compound features a benzoate ester linked to a thiophene ring through a carbamoyl group. The structure suggests potential interactions with biological targets due to the presence of both polar and non-polar functional groups, which may influence its solubility and bioactivity.
Synthesis
The synthesis typically involves:
- Formation of Carbamoyl Intermediate : Reacting thiophen-2-ylpropan-2-amine with an isocyanate.
- Esterification : The carbamoyl intermediate is then reacted with methyl 4-hydroxybenzoate using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
This synthetic route allows for the production of the compound in a laboratory setting, which can be scaled for industrial applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Animal models have demonstrated that it can reduce inflammatory markers, suggesting potential applications in treating conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro, possibly through apoptosis induction or cell cycle arrest mechanisms.
The biological effects of this compound are believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The thiophene moiety may interact with enzyme active sites, leading to inhibition of key metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.
Case Study 2: Anti-inflammatory Response
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent.
Research Findings Summary Table
| Activity | Tested Model | Outcome |
|---|---|---|
| Antimicrobial | In vitro against S. aureus & E. coli | MIC = 32 µg/mL |
| Anti-inflammatory | Murine model with LPS | Reduced TNF-alpha and IL-6 levels |
| Anticancer | Various cancer cell lines | Inhibition of cell proliferation observed |
Q & A
Q. What are the common synthetic routes for Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of thiophene derivatives with propan-2-ylamine to form the carbamoyl precursor.
- Step 2 : Esterification or coupling with 4-carboxybenzoate derivatives using coupling agents like EDCI or DCC.
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
Key factors affecting yield and purity include:
- Temperature control : Excess heat can lead to side reactions (e.g., ester hydrolysis).
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) improves coupling yields .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- NMR spectroscopy : H and C NMR confirm the presence of the thiophene ring (δ 6.8–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), and carbamoyl protons (δ 6.1–6.3 ppm) .
- X-ray crystallography : SHELX software is used to determine crystal packing and bond angles. For example, the thiophene ring exhibits a dihedral angle of 15–25° with the benzoate plane, influencing molecular interactions .
- IR spectroscopy : Peaks at 1700–1750 cm confirm the ester carbonyl group, while 1650–1680 cm indicates the carbamoyl C=O stretch .
Q. What are the recommended handling and storage protocols for this compound in laboratory settings?
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture and light .
- Safety measures :
- Use fume hoods and PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Dispose of waste via incineration or hazardous waste facilities .
Advanced Questions
Q. What strategies can be employed to optimize the low reaction yields observed in the multi-step synthesis of this compound?
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve carbamoyl bond formation .
- Microwave-assisted synthesis : Reduce reaction time and side products (e.g., from 24 hours to 2 hours at 80°C) .
- Purification optimization : Use preparative HPLC with a C18 column for higher purity (>98%) .
Q. How can computational modeling techniques predict the reactivity and biological interactions of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene sulfur atom shows high electron density, making it reactive toward oxidation .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to identify binding modes. The carbamoyl group may form hydrogen bonds with Arg120 and Tyr355 residues .
Q. What structural analogs of this compound have been studied for structure-activity relationships (SAR), and how do substituent variations influence bioactivity?
| Compound Name | Structural Variation | Observed Activity | Reference |
|---|---|---|---|
| Methyl 4-((4-(methylthio)benzothiazol-2-yl)carbamoyl)benzoate | Thiazole substitution | Anticancer (IC = 12 µM) | |
| Methyl 4-((furan-2-ylmethyl)carbamoyl)benzoate | Furan instead of thiophene | Antimicrobial (MIC = 8 µg/mL) | |
| Methyl 4-((cyclohexylthiazol-2-yl)carbamoyl)benzoate | Cyclohexyl group | Anti-inflammatory (COX-2 inhibition) |
Key SAR insights:
- Thiophene vs. Furan : Thiophene derivatives show higher metabolic stability due to sulfur’s electron-withdrawing effects .
- Steric effects : Bulky substituents (e.g., cyclohexyl) reduce membrane permeability but enhance target specificity .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives across experimental models?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) to reduce variability .
- Metabolic profiling : Compare hepatic microsomal stability to identify species-specific metabolism (e.g., human vs. murine models) .
- Dose-response validation : Replicate studies with gradient concentrations (e.g., 1–100 µM) to confirm IC consistency .
Q. What analytical validation approaches are critical for confirming the purity and stability of this compound under varying conditions?
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/water) to detect impurities (<0.5%). The molecular ion [M+H] at m/z 334 confirms identity .
- Stability studies :
- Thermal : Heat at 40°C for 48 hours; monitor ester hydrolysis via H NMR .
- Photolytic : Expose to UV light (254 nm) for 24 hours; assess degradation via TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
